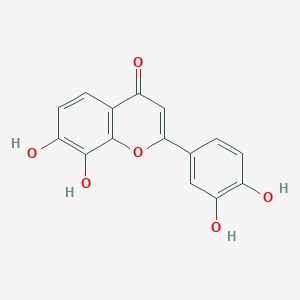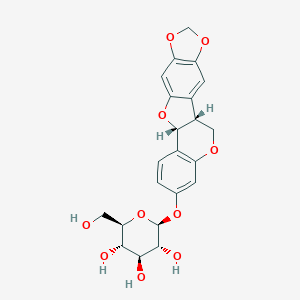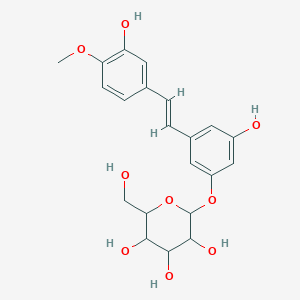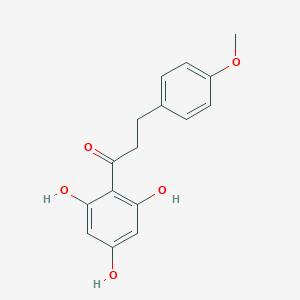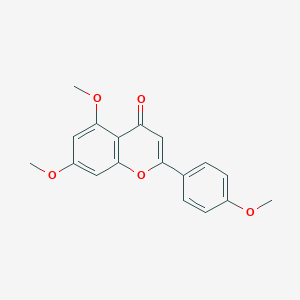
4',5,7-Trimethoxyflavone
Vue d'ensemble
Description
4’,5,7-Trimethoxyflavone (TMF) is a flavonoid isolated from Kaempferia parviflora . It has been found to induce apoptosis and inhibit the proliferation of SNU-16 human gastric cancer cells in a concentration-dependent manner .
Molecular Structure Analysis
The molecular formula of 4’,5,7-Trimethoxyflavone is C18H16O5 . It has an average mass of 312.317 Da and a monoisotopic mass of 312.099762 Da .Chemical Reactions Analysis
4’,5,7-Trimethoxyflavone has been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by 47.1% and 46.2%, respectively, in a cell-free assay when used at a concentration of 0.1 mg/ml . It also inhibits RANKL-induced osteoclastic differentiation of RAW 264.7 cells when used at a concentration of 10 µM .Physical And Chemical Properties Analysis
4’,5,7-Trimethoxyflavone has a density of 1.2±0.1 g/cm3, a boiling point of 506.5±50.0 °C at 760 mmHg, and a flash point of 225.5±30.2 °C . It has 5 H bond acceptors, 0 H bond donors, 4 freely rotating bonds, and 0 Rule of 5 violations .Applications De Recherche Scientifique
Neuroprotective Agent
4’,5,7-Trimethoxyflavone: exhibits significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases like Alzheimer’s . By inhibiting these enzymes, the compound may help in reducing the progression of such diseases.
Antioxidant Activity
This flavonoid scavenges radicals effectively, as demonstrated in a Trolox equivalent antioxidant capacity (TEAC) assay . Its antioxidant properties suggest potential applications in preventing oxidative stress-related diseases.
Anti-inflammatory Properties
The compound has been shown to modulate immune responses, which could be beneficial in treating inflammatory diseases. It may act on pathways involved in innate immunity and inflammation .
Bone Health
4’,5,7-Trimethoxyflavone: inhibits RANKL-induced osteoclastic differentiation, which is a process that leads to bone resorption . This suggests potential applications in the treatment of osteoporosis and other bone-related disorders.
Pulmonary Function
The compound stimulates chloride secretion in human airway epithelial cells, which is a critical function in maintaining proper lung function and treating conditions like cystic fibrosis .
Cancer Research
Due to its diverse biological activities, 4’,5,7-Trimethoxyflavone may have applications in cancer research, particularly in understanding the mechanisms of cell proliferation and apoptosis .
Mécanisme D'action
Target of Action
4’,5,7-Trimethoxyflavone, also known as 5,7,4’-Trimethoxyflavone or Trimethylapigenin, is a pharmacologically active flavone . It has been reported to target several proteins and enzymes, including heat shock protein 90 (Hsp90) and IκB kinase (IKK) in intestinal epithelial cells .
Mode of Action
4’,5,7-Trimethoxyflavone interacts with its targets to exert its biological effects. For instance, it has been reported to dissociate the complex between Hsp90 and IKK-γ in Bacteroides fragilis enterotoxin-stimulated HT-29 cells . This dissociation suppresses the NF-κB signaling pathway, which in turn inhibits inflammation .
Biochemical Pathways
4’,5,7-Trimethoxyflavone affects multiple biochemical pathways. It has been linked to the regulation of multiple cell-signaling pathways involved in proliferation, inflammation, and a variety of other diseases . For example, it inhibits the NF-κB signaling pathway by targeting the Hsp90-IKK-γ complex .
Pharmacokinetics
Due to its lipophilic nature, it is expected to have good absorption and distribution characteristics . More research is needed to fully understand its pharmacokinetic properties.
Result of Action
The molecular and cellular effects of 4’,5,7-Trimethoxyflavone’s action are diverse. It has been reported to have anticancer, antioxidant, neuroprotective, antiallergic, cardioprotective, and anti-inflammatory properties . For example, it has been found to inhibit the inflammatory effects induced by Bacteroides fragilis enterotoxin . It also has been reported to have a significant inhibitory effect on PDGFRA-MAPK pathway activation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4’,5,7-Trimethoxyflavone. For instance, its lipophilicity may affect its biological activities . Additionally, its effectiveness can be influenced by factors such as pH, temperature, and the presence of other compounds.
Safety and Hazards
Propriétés
IUPAC Name |
5,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-20-12-6-4-11(5-7-12)15-10-14(19)18-16(22-3)8-13(21-2)9-17(18)23-15/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJJBDHPUHUUHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10204855 | |
| Record name | 5,7,4'-Trimethylapigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4',5,7-Trimethoxyflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030842 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Apigenin trimethyl ether | |
CAS RN |
5631-70-9 | |
| Record name | 5,7,4′-Trimethoxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5631-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7,4'-Trimethylapigenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005631709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7,4'-Trimethylapigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | APIGENIN TRIMETHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F50JU8E74U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4',5,7-Trimethoxyflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030842 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
156 - 157 °C | |
| Record name | 4',5,7-Trimethoxyflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030842 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: [] 5,7,4'-Trimethoxyflavone exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory mediators like prostaglandin E2 (PGE2) and nitric oxide (NO). It achieves this by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) enzymes, key players in inflammation. Additionally, it inhibits spleen tyrosine kinase (SYK), an activator of the NF-κB pathway, further contributing to its anti-inflammatory action.
ANone: [] While not directly addressed in the provided research, 5,7,4'-trimethoxyflavone is structurally similar to hesperidin, a citrus flavonoid that potentially targets the autophagy modulator, microtubule-associated protein 1 light chain 3 alpha (MAP1LC3A). This suggests potential for 5,7,4'-trimethoxyflavone to influence autophagy, though further research is required.
ANone: [] While the abstract provides no details, research exists on the effects of 5,7,4'-trimethoxyflavone on cardiac potassium currents. Further investigation into those studies is recommended for specific details.
ANone: The molecular formula is C18H16O5, and the molecular weight is 312.32 g/mol.
ANone: [, , , ] Researchers commonly employ Mass Spectrometry (MS), 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, and UV spectroscopy for structural elucidation of 5,7,4'-trimethoxyflavone.
ANone: The provided research focuses on biological activity and does not provide specific details on material compatibility and stability under various environmental conditions.
ANone: The provided research primarily focuses on the biological activity of 5,7,4'-trimethoxyflavone and does not explore its catalytic properties.
ANone: [] Although not explicitly mentioned in the provided research, computational studies, such as molecular docking, have likely been conducted on 5,7,4'-trimethoxyflavone to understand its interactions with target proteins. Further research in databases like PubChem and ChEMBL is recommended.
ANone: [, , ] Methylation plays a crucial role in the bioactivity of 5,7,4'-trimethoxyflavone. Compared to its unmethylated counterpart (apigenin), it demonstrates higher metabolic stability, intestinal absorption, and bioavailability due to the presence of the methoxy groups. The specific positions of the methoxy groups may also influence its interactions with specific targets, ultimately affecting its potency and selectivity.
ANone: [] A potential structure-activity relationship exists concerning the number of methoxy moieties and their impact on SIRT1 activation and anti-glycation activity. Further research is needed to fully elucidate these relationships.
ANone: [, ] 5,7,4'-Trimethoxyflavone exhibits superior bioavailability compared to many other flavonoids, attributed to its increased metabolic stability and intestinal absorption due to the presence of methoxy groups. The bioavailability can vary depending on the route of administration.
ANone: [, ] 5,7,4'-Trimethoxyflavone undergoes demethylation in the liver and intestines, primarily by specific bacterial enzymes. These metabolites, along with conjugated forms (sulfates and glucuronides), are excreted through urine and feces.
ANone: [] Following oral administration of a Kaempferia parviflora extract in rats, 5,7,4'-trimethoxyflavone was detected in various organs, with the highest concentrations found in the liver, followed by the kidney. It was also found in the lungs, testes, and brain, suggesting its ability to cross the blood-brain barrier.
ANone: [] In human oral cancer cell line SCC-9, 5,7,4'-trimethoxyflavone demonstrated ten times greater potency in inhibiting cell proliferation compared to its unmethylated analog (apigenin). This effect was linked to cell cycle arrest in the G1 phase.
ANone: [] Research indicates that 5,7,4'-trimethoxyflavone effectively protects human dermal fibroblasts from tumor necrosis factor-alpha (TNF-α)-induced damage. It achieves this by inhibiting ROS generation, suppressing MMP-1 production, and stimulating COLIA1 expression.
ANone: [] Kaempferia parviflora extracts containing 5,7,4'-trimethoxyflavone exhibit neuroprotective effects by protecting neural stem cells and microglia from Aβ-induced neuroinflammation and oxidative stress. It also prevents Aβ-induced suppression of neurogenesis, highlighting its potential in Alzheimer's disease research.
ANone: The provided research does not specifically address the development of resistance mechanisms to 5,7,4'-trimethoxyflavone or cross-resistance. Further research is required in this area.
ANone: [, ] While considered generally safe for consumption, limited data exists on the long-term safety of high-dose 5,7,4'-trimethoxyflavone. More comprehensive toxicological studies are needed to fully understand potential adverse effects and determine safe dosage ranges.
ANone: [, , , ] High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Mass Spectrometry (MS) is widely employed for the quantitative analysis of 5,7,4'-trimethoxyflavone in various matrices, including plant extracts and biological samples.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



